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Compound of Interest

Compound Name:
1-

Methylcyclopropanecarboxamide

Cat. No.: B171806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1-
Methylcyclopropanecarboxamide and its structural analogs. Due to the limited availability of

direct experimental spectra for 1-Methylcyclopropanecarboxamide, this document leverages

experimental data from closely related compounds and predicted spectral data to facilitate

structural validation.

Introduction
1-Methylcyclopropanecarboxamide is a small organic molecule of interest in medicinal

chemistry and drug development due to the presence of the bioisosterically significant

cyclopropane ring. Accurate structural confirmation of such molecules is paramount. This guide

outlines the expected spectroscopic characteristics of 1-Methylcyclopropanecarboxamide
using ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and compares them with the known data

of Cyclopropanecarboxamide and the predicted data for N-Methylcyclopropanecarboxamide.

Spectroscopic Data Comparison
The following tables summarize the available experimental and predicted spectroscopic data

for 1-Methylcyclopropanecarboxamide and its analogs.
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Table 1: ¹H NMR Data (Chemical Shifts in ppm)

Compound Hα (CH) Hβ (CH₂) -CH₃
-NH₂ / -
NHCH₃

Reference

1-

Methylcyclopr

opanecarbox

amide

(Predicted)

- ~0.8-1.2 (m) ~1.3 (s)
~5.5-7.5 (br

s)
Predicted

Cyclopropane

carboxamide

(Experimental

)

1.43 (m)
0.98 (dd),

0.79 (dd)
-

5.63-5.91 (br

s)
[1]

1-

Methylcyclopr

opane-1-

carboxylic

Acid

(Experimental

)

- 1.28-1.29 (m) 1.29 (s)
- (has -OH at

12.2 ppm)
[2]

N-

Methylcyclopr

opanecarbox

amide

(Predicted)

~1.4 (m) ~0.7-1.0 (m) -
~2.8 (d), ~6.0

(br s)
Predicted

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
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Compo
und

C=O Cα (CH)
Cβ
(CH₂)

C-CH₃
Quatern
ary C

-NCH₃
Referen
ce

1-

Methylcy

clopropa

necarbox

amide

(Predicte

d)

~178 - ~18 ~20 ~25 - Predicted

Cyclopro

panecarb

oxamide

(Experim

ental)

177.3 15.6 8.1 - - -

Data not

readily

available

1-

Methylcy

clopropa

ne-1-

carboxyli

c Acid

(Experim

ental)

182.5 - 17.5 18.9 19.8 - [3]

N-

Methylcy

clopropa

necarbox

amide

(Predicte

d)

~175 ~16 ~8 - - ~26 Predicted

Table 3: IR Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)
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Compound N-H Stretch
C=O
Stretch

C-H Stretch
(cyclopropy
l)

C-H Stretch
(methyl)

Reference

1-

Methylcyclopr

opanecarbox

amide

(Predicted)

~3400, ~3200 ~1650 ~3080, ~3000 ~2950 Predicted

Cyclopropane

carboxamide

(Experimental

)

3360, 3180 1647 3080, 3010 - [4]

1-

Methylcyclopr

opane-1-

carboxylic

Acid

(Experimental

)

- (O-H stretch

~2500-3300)
1695 3090, 3010 2980 [5]

N,N-

Dimethylcyclo

propanecarbo

xamide

(Experimental

)

- 1630 3080, 3000 2950, 2880 [6]

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragments Reference

1-

Methylcyclopropaneca

rboxamide (Predicted)

99
84 ([M-NH]⁺), 71 ([M-

CO]⁺), 56, 44
Predicted

Cyclopropanecarboxa

mide (Experimental)
85

70 ([M-NH]⁺), 69, 57,

44, 41
[4]

1-

Methylcyclopropane-

1-carboxylic Acid

(Experimental)

100
85 ([M-CH₃]⁺), 82, 55,

45
[2]

N-

Methylcyclopropaneca

rboxamide (Predicted)

99 70 ([M-C₂H₅]⁺), 57, 44 Predicted

Experimental Protocols
Standard protocols for the spectroscopic techniques discussed are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is

fully dissolved.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Obtain a single-pulse ¹H spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on sample concentration.
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Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Obtain a proton-decoupled ¹³C spectrum.

Typical spectral width: 0 to 220 ppm.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Electron Impact (EI).

Acquisition:
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ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass

spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ ions.

EI-MS: Introduce the sample (if sufficiently volatile) into the ion source where it is

bombarded with electrons. This method provides information on the molecular ion [M]⁺

and characteristic fragment ions.

The mass-to-charge ratio (m/z) of the ions is recorded.

Visualization of the Spectroscopic Validation
Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a

chemical structure.
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Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Validation of 1-
Methylcyclopropanecarboxamide: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b171806#spectroscopic-validation-of-1-
methylcyclopropanecarboxamide-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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